molecular formula C16H14 B1218790 2-Ethylphenanthrene CAS No. 3674-74-6

2-Ethylphenanthrene

Cat. No. B1218790
CAS RN: 3674-74-6
M. Wt: 206.28 g/mol
InChI Key: UMAHMIHRNVICDZ-UHFFFAOYSA-N
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Description

2-Ethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of 2-Ethylphenanthrene consists of a phenanthrene core with an ethyl group attached to the 2-position . The molecular weight is 206.28 .

Scientific Research Applications

Luminescent Materials

2-Ethylphenanthrene derivatives have been utilized in the synthesis of luminescent conjugated polymers. These materials are of interest for developing LED or solar cell devices, as well as chemical sensors due to their luminescent properties in both solid state and solution (Boden, Jardine, Leung, & MacLachlan, 2006).

Environmental Analysis

A method for the simultaneous determination of various ethylphenanthrene compounds in aqueous solutions has been established, using hydroxyl-propyl β-cyclodextrin as a sensitizer. This technique is relevant for environmental analysis, particularly for monitoring these compounds in water sources (Zhang, Zhu, & Zhang, 2015).

Plant-Based Research

Compounds related to 2-Ethylphenanthrene have been isolated from plants like Juncus acutus, showing in vitro phytotoxicity against microalgae. This suggests potential applications in studying plant-chemical interactions and possibly in the development of natural herbicides (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).

Catalysis

Phenanthrene derivatives have been synthesized and used as effective heterogeneous catalysts in reactions such as oxidative dehydrogenation of ethylbenzene. These catalysts are significant for their high efficiency and potential application in various industrial processes (Zhang, Wang, Su, Zhi, Thomas, Feng, Su, Schlögl, & Müllen, 2009).

Biodegradation and Environmental Remediation

Studies on the biodegradation of phenanthrene, a compound related to 2-Ethylphenanthrene, have shown that certain microbial consortia can efficiently utilize these compounds, even in stressful conditions like high salinity. This research is crucial for bioremediation strategies in environments contaminated with polycyclic aromatic hydrocarbons (Dastgheib, Amoozegar, Khajeh, Shavandi, & Ventosa, 2012).

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

2-Ethylphenanthrene has been used in the synthesis of various PAHs with potential applications in materials science. These methods offer advantages in the easy availability of precursors, operational simplicity, and high reaction efficiency, making them relevant in synthetic chemistry (Murai, Hosokawa, Roy, & Takai, 2014).

Safety And Hazards

2-Ethylphenanthrene is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2-ethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAHMIHRNVICDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190201
Record name Phenanthrene, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenanthrene

CAS RN

3674-74-6
Record name Phenanthrene, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-PHENANTHRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
E Mosettig, J Kamp - Journal of the American Chemical Society, 1933 - ACS Publications
… kept at 180-190, a mixture of the carbinol and a larger percentage of the 2-ethylphenanthrene was obtained. Beside the carbinol, a by-product melting from 100 to130 was …
Number of citations: 11 pubs.acs.org
PE Savage, KL Baxter - Industrial & engineering chemistry …, 1996 - ACS Publications
… These products include 2-methyl- and 2-ethylphenanthrene, the … always exceeded the yield of 2-ethylphenanthrene. … decreased, the yield of 2-ethylphenanthrene increased sharply. …
Number of citations: 7 pubs.acs.org
R Jönsson - Talanta, 1968 - Elsevier
… retention times on three different columns, and the melting points, were used to identify the following compounds besides retene itself: 1-methylphenanthrene, 2-ethylphenanthrene, 1,7-…
Number of citations: 4 www.sciencedirect.com
WB Cook, WE Keeland - The Journal of Organic Chemistry, 1962 - ACS Publications
… lene, and (c) 10 methyl-2-ethylphenanthrene. It is postulated that the carbonskeleton of the … methyl-2-ethylphenanthrene.10 An authentic sample of 10methyl-2-ethylphenanthrene was …
Number of citations: 9 pubs.acs.org
CC Price, BD Halpern - Journal of the American Chemical Society, 1951 - ACS Publications
The synthesis of 2-, 3 and 9-vinylphenanthrenes hasbeen accomplished most successfully through alkaline dehydration of the corresponding ß-phenanthrylethanols. The ß-(2-and fi-(3-…
Number of citations: 15 pubs.acs.org
WE Bachmann, MW CRONYN - The Journal of Organic Chemistry, 1943 - ACS Publications
… CH2CH3) followed by dehydrogenation to 2-ethylphenanthrene. Further proof for the location of the acetyl group in the 7 position in this isomer was obtained by conversion to the …
Number of citations: 0 pubs.acs.org
D Wang, V Schramm, J Pool, E Pardali… - Archives of …, 2022 - Springer
… 2-(1-Hydroxyethyl)-phenanthrene and 9-(1-hydroxyethyl)-phenanthrene were found to be the primary metabolites of 2-ethylphenanthrene and 9-ethylphenanthrene, respectively, with a …
Number of citations: 11 link.springer.com
EJ LaVoie, L Tulley-Freiler, V Bedenko… - Mutation Research …, 1983 - Elsevier
An extensive series of alkylated phenanthrenes was assayed for mutagenic activity in Salmonella typhimurium TA98 and TA100. Among the alkylated phenanthrenes assayed, 1-…
Number of citations: 60 www.sciencedirect.com
PJ Tancell, MM Rhead, RD Pemberton, J Braven - Fuel, 1996 - Elsevier
The combustion of an alkylated PAH in a direct-injection diesel engine has been investigated using a low-aromatic diesel fuel spiked with 2- and 3-ethylphenanthrene. Exhaust samples …
Number of citations: 25 www.sciencedirect.com
CM White - Journal of Chemical and Engineering Data, 1986 - ACS Publications
The linear relationship between retention Index and normal boiling point is defined for 48 planar polycyclic aromatic hydrocarbons (PAH) and Is used to predict (with a standard error of …
Number of citations: 98 pubs.acs.org

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